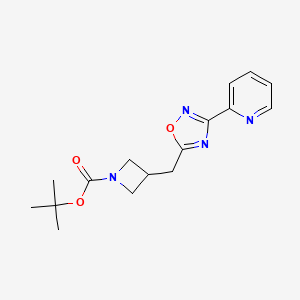

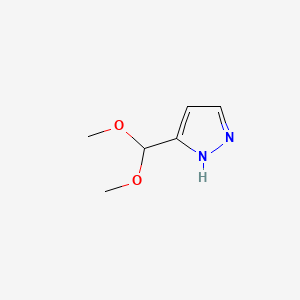

tert-Butyl 3-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. The azetidine ring is a three-membered ring, which is likely to introduce some strain into the molecule. The presence of the nitrogen atoms in the pyridine and oxadiazole rings could also have interesting effects on the electronic structure of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group and the heterocyclic rings could affect its solubility in different solvents .Applications De Recherche Scientifique

Organic Synthesis and Chemical Properties

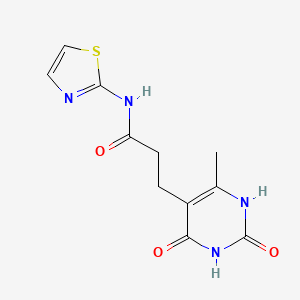

Research has shown that silylmethyl-substituted aziridine and the corresponding azetidine, which share structural motifs with tert-Butyl 3-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate, react efficiently with nitriles and carbonyl substrates. This leads to the generation of imidazoline, oxazolidine, and tetrahydropyrimidine products. The azetidine rearranges efficiently to the pyrrolidine skeleton involving migration of silicon under specific conditions. The tert-butyldiphenylsilylmethyl function, latent to the CH2OH group, controls not only the regioselectivity of aziridine and azetidine cleavage but also the relative stereochemistry of the substituents in the products derived from substituted aziridine (Yadav & Sriramurthy, 2005).

Antitumor Activity

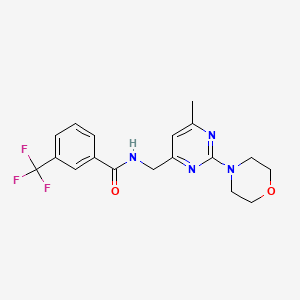

Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, structurally related to tert-Butyl 3-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate, have been synthesized and evaluated for their potential antitumor activity. These compounds were designed to modify the lipophilicity to improve the transport of bioactive units through the cell wall barrier. In vitro anti-cancer activity was assessed, showing good potency for certain compounds, which exhibited mean IC50 values indicating their effectiveness against cancer cell lines (Maftei et al., 2016).

Enzymatic C-Demethylation

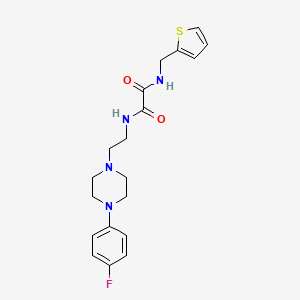

The compound 1-[2-(5-tert-Butyl-[1,3,4] oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone (LC15-0133), which shares a similar structural framework with tert-Butyl 3-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate, underwent enzymatic C-demethylation in rat liver microsomes. This study highlights the metabolic pathways of such compounds, which is crucial for understanding their biotransformation and potential biological effects (Yoo et al., 2008).

Medicinal Chemistry Applications

Research into the synthesis and characterization of bioactive 1,2,4-oxadiazole natural product analogs bearing various moieties demonstrates the versatility of tert-Butyl 3-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate-related compounds. These analogs have been tested for antitumor activity, revealing the potential for the development of new therapeutic agents (Maftei et al., 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 3-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-16(2,3)22-15(21)20-9-11(10-20)8-13-18-14(19-23-13)12-6-4-5-7-17-12/h4-7,11H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFIPJSBHIYVCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CC2=NC(=NO2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-((5-(cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2995057.png)

![4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2995059.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2995064.png)

![1-(3-(diethylamino)propyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2995068.png)

![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2995069.png)

![1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine](/img/structure/B2995070.png)

methanone](/img/structure/B2995076.png)